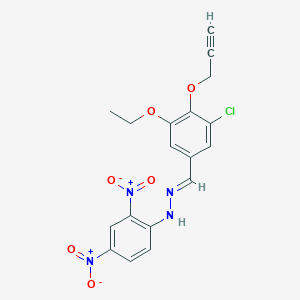![molecular formula C27H27N3O4S B298234 {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid](/img/structure/B298234.png)
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid, also known as CTA056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in several scientific studies, and its unique chemical structure has made it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has also been shown to have anti-microbial properties. Specifically, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to inhibit the growth of several different bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid for lab experiments is its unique chemical structure. This structure makes it a subject of interest for many researchers, and its potential therapeutic applications make it a promising compound for further study. However, one of the limitations of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is that its mechanism of action is not fully understood, which could make it difficult to develop as a therapeutic agent.
Orientations Futures
There are several future directions for the study of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid. One potential direction is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further study is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid in human clinical trials.
Méthodes De Synthèse
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is synthesized by a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methoxybenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form a thiazolidinone ring. The resulting compound is then reacted with indole-3-acetic acid to form the final product, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid.
Applications De Recherche Scientifique
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid is its use as an anti-cancer agent. Several studies have shown that {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid can inhibit the growth of cancer cells in vitro and in vivo. Additionally, {3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid has been shown to have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for a wide range of diseases.
Propriétés
Nom du produit |
{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid |
|---|---|
Formule moléculaire |
C27H27N3O4S |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-[3-[(Z)-[3-cyclohexyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C27H27N3O4S/c1-34-23-14-8-6-12-21(23)28-27-30(19-9-3-2-4-10-19)26(33)24(35-27)15-18-16-29(17-25(31)32)22-13-7-5-11-20(18)22/h5-8,11-16,19H,2-4,9-10,17H2,1H3,(H,31,32)/b24-15-,28-27? |
Clé InChI |
OMGRYKLZKSHUPJ-NLIPKUAKSA-N |
SMILES isomérique |
COC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/S2)C5CCCCC5 |
SMILES |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5 |
SMILES canonique |
COC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)


![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)